Methyl 5-oxooxane-3-carboxylate

Description

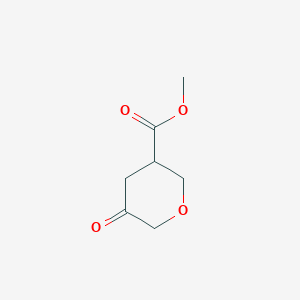

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxooxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRKSUBTADDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 5 Oxooxane 3 Carboxylate and Analogues

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of reliable chemical reactions. ias.ac.inamazonaws.com

For Methyl 5-oxooxane-3-carboxylate, the analysis begins by identifying the key functional groups: a lactone (cyclic ester) and a methyl ester. The most logical disconnections are the C-O bonds of these ester functionalities.

Disconnection 1 (C-O Ester Bond): The first disconnection targets the methyl ester. This C–O bond cleavage suggests a precursor carboxylic acid. This transformation is the reverse of an esterification reaction.

Disconnection 2 (C-O Lactone Bond): The second disconnection breaks the cyclic ester bond of the lactone. This reveals a linear hydroxy acid, specifically a substituted 5-hydroxypentanoic acid. This step is the reverse of an intramolecular esterification, or lactonization. wikipedia.org

Further analysis of the resulting linear carbon skeleton might involve disconnecting C-C bonds. A plausible disconnection could be based on a Michael addition, which is a common strategy for creating 1,5-dicarbonyl relationships, pointing towards even simpler precursor molecules. amazonaws.com This systematic deconstruction provides a logical roadmap for designing a forward synthesis.

Classical Synthetic Routes to Oxooxane Carboxylates

Traditional methods for building the oxooxane carboxylate framework rely on fundamental, well-established organic reactions.

Lactones are cyclic esters formed from the intramolecular condensation of a hydroxycarboxylic acid, where a hydroxyl group and a carboxylic acid group within the same molecule react to form a ring and eliminate a water molecule. tutorchase.com The formation of the six-membered δ-lactone ring in the oxooxane scaffold is a key step that can be achieved through such intramolecular esterification. numberanalytics.combyjus.com These reactions are typically promoted by heat or an acid catalyst. The stability of the resulting ring is a significant driving force, with six-membered rings like the oxooxane structure being particularly favorable. numberanalytics.com

Beyond simple condensation, various cyclization strategies can be employed to construct the oxooxane ring. nih.gov One notable method is halolactonization , where an alkene is treated with a halogen (like iodine) in the presence of an internal carboxylic acid. wikipedia.org The reaction proceeds through an electrophilic addition of the halogen to the double bond, followed by an intramolecular attack by the carboxylate to form the lactone ring. One-pot cyclization strategies, which combine multiple reaction steps without isolating intermediates, have also been developed to create complex heterocyclic structures efficiently. rsc.org

| Strategy | Key Reactants | Typical Conditions | Primary Advantage |

|---|---|---|---|

| Intramolecular Condensation | Hydroxycarboxylic acid | Acid catalyst (e.g., H₂SO₄), heat | Direct formation from a single precursor. tutorchase.com |

| Halolactonization | Unsaturated carboxylic acid | Iodine (I₂), base (e.g., NaHCO₃) | Forms ring and introduces a halogen for further functionalization. wikipedia.org |

The introduction of the methyl carboxylate group is a critical step, typically performed on a precursor carboxylic acid. Several standard methods are available.

Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com To synthesize this compound, the corresponding oxooxane carboxylic acid would be heated with an excess of methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and equilibrium is often driven towards the product ester by using a large excess of the alcohol or by removing the water that is formed. youtube.com

SN2 Reaction with Carboxylates: An alternative route involves converting the carboxylic acid to its conjugate base, a carboxylate, by treating it with a mild base. This nucleophilic carboxylate can then react with an alkyl halide, such as methyl iodide, in an SN2 reaction to form the ester. youtube.com

| Method | Substrates | Reagents | Key Feature |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol (Methanol) | Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven; suitable for large-scale synthesis. masterorganicchemistry.com |

| SN2 Alkylation | Carboxylate salt, Alkyl halide (Methyl Iodide) | Base (to form carboxylate) | Works well for primary alkyl groups under milder conditions. youtube.com |

Modern Catalytic Approaches in Synthesis

Recent advancements in organic synthesis have focused on the use of transition metal catalysts to achieve transformations with high efficiency and selectivity.

Palladium catalysis has emerged as a powerful tool for constructing complex molecules, including heterocycles. bohrium.comnih.gov Palladium-catalyzed reactions can facilitate the formation of the oxooxane ring through various mechanisms, such as the intramolecular alkenylation of ketones. thieme-connect.com These modern strategies often involve C-H activation, where a typically unreactive C-H bond is functionalized, allowing for novel bond formations. mdpi.com For instance, a palladium catalyst can mediate the coupling of an alcohol with an alkyne integrated into the same molecule, leading to the formation of a heterocyclic ring. thieme-connect.com These methods offer advantages over classical routes by proceeding under milder conditions and exhibiting high tolerance for a wide range of functional groups. nih.gov

Enzymatic Resolution Techniques for Enantiopure Intermediates

The preparation of enantiomerically pure forms of this compound and its intermediates is crucial for their application in pharmaceuticals and other biologically active compounds. Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly strategy for separating racemic mixtures of cyclic keto esters and related compounds. This technique leverages the stereoselectivity of enzymes, such as lipases and ketoreductases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer or the product in high enantiomeric excess.

Lipases, particularly from Candida antarctica and Burkholderia sp., have demonstrated high activity and enantiodiscrimination in the resolution of various cyclic esters. nih.govwikipedia.org The choice of enzyme, solvent, and acylating agent can significantly influence the efficiency and selectivity of the resolution process. For instance, in the resolution of cyclic amino esters, Candida antarctica lipase (B570770) type A showed excellent results, with the selectivity being dependent on the nature of the alkoxycarbonylating agent. nih.gov

Ketoreductases (KREDs) offer another effective approach, particularly for the resolution of β-keto esters. acs.orgrsc.orgorganic-chemistry.org These enzymes catalyze the stereoselective reduction of the ketone functionality. Dynamic kinetic resolution (DKR) is a particularly advantageous strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.orgrsc.org The stereochemical outcome of the reduction can often be predicted based on the enzyme's substrate preference (e.g., Prelog or anti-Prelog selectivity). nih.gov

The successful application of these enzymatic techniques to structurally related cyclic keto esters provides a strong foundation for developing efficient methods to obtain enantiopure this compound and its key precursors.

Synthesis of Precursors and Key Intermediates

The construction of the this compound scaffold relies on the availability of suitable precursors, primarily dicarbonyl compounds that can undergo cyclization to form the oxane ring, and the subsequent or prior functionalization of the ring system.

Preparation of Dicarbonyl Compounds

The synthesis of 1,5-dicarbonyl compounds is a critical step in the formation of six-membered heterocyclic rings like the oxane core of the target molecule. The Michael addition reaction is a widely employed method for the formation of 1,5-dicarbonyl systems. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. For the synthesis of precursors to this compound, this could involve the addition of a malonic ester derivative to an α,β-unsaturated aldehyde or ketone.

Another powerful strategy for the synthesis of cyclic β-keto esters is the Dieckmann condensation. organic-chemistry.orgchadsprep.comlibretexts.orgnumberanalytics.commasterorganicchemistry.com This intramolecular Claisen condensation of a diester is particularly effective for forming five- and six-membered rings. To synthesize the target molecule, a suitably substituted acyclic diester with an oxygen atom in the backbone would be required to facilitate the formation of the oxane ring.

The Stork enamine synthesis provides an alternative route to 1,5-dicarbonyl compounds through the reaction of an enamine with a Michael acceptor. The resulting iminium ion can then be hydrolyzed to reveal the dicarbonyl functionality.

Functionalization of Ring Systems

The introduction of the ketone and carboxylate functionalities at the C-5 and C-3 positions of the oxane ring, respectively, is a key challenge in the synthesis of this compound. Several strategies can be envisioned for this functionalization.

One approach involves the cyclization of a pre-functionalized acyclic precursor. For instance, an acyclic precursor already containing the necessary keto and ester groups could be cyclized through methods like oxa-Michael addition. rsc.org

Alternatively, a pre-formed tetrahydropyran (B127337) ring can be functionalized. This can be achieved through various modern synthetic methods. For example, C-H activation strategies catalyzed by transition metals like palladium could be employed to introduce functional groups at specific positions on the ring. organic-chemistry.org The synthesis of functionalized tetrahydropyridines, which are nitrogen analogs of tetrahydropyrans, has been achieved through methods like ring-closing metathesis of appropriately substituted aminodienes, suggesting a similar approach could be viable for the oxane series. nih.gov

The preparation of functionalized tetrahydrofurans and tetrahydropyrans has also been reported through the reaction of the dianion of acetoacetic ester with epibromohydrin (B142927) derivatives. nih.gov This methodology offers a potential route to introduce the required functionalities.

Optimization of Reaction Conditions and Yields

Maximizing the yield and efficiency of the synthetic sequence is a critical aspect of any chemical synthesis. The optimization of reaction conditions for the synthesis of this compound and its analogs would involve a systematic study of various parameters for each synthetic step.

For the cyclization reactions, such as the Dieckmann condensation or Michael addition, key variables to optimize include the choice of base, solvent, reaction temperature, and concentration. The use of different bases, such as sodium alkoxides or non-nucleophilic bases like sodium hydride, can significantly impact the reaction outcome. organic-chemistry.orglibretexts.org The solvent can also play a crucial role, influencing the solubility of reactants and the stability of intermediates.

In the case of enzymatic resolutions, parameters such as the specific enzyme used, pH, temperature, and the presence of co-solvents can dramatically affect the enantioselectivity and reaction rate. acs.org For instance, a study on the synthesis of dihydrobenzofuran neolignans demonstrated that optimizing the oxidant, solvent, and reaction time led to significant improvements in yield and selectivity.

For functionalization reactions, the choice of catalyst, ligands (in the case of metal-catalyzed reactions), and reaction conditions are paramount. For example, in the synthesis of functionalized tetrahydropyrans via cascade cycloadditions, the use of a Brønsted acid catalyst and optimization of the reaction temperature were crucial for achieving high yields. rsc.org Similarly, in the synthesis of methyl benzo[b]furan-3-carboxylates, the catalyst loading and temperature were optimized to afford the product in excellent yield.

A comprehensive screening of these variables for each step in the synthetic pathway towards this compound would be essential to develop a practical and high-yielding process.

Reactivity and Chemical Transformations of Methyl 5 Oxooxane 3 Carboxylate

General Reactivity of Oxooxane Rings

The reactivity of the oxooxane ring in Methyl 5-oxooxane-3-carboxylate is primarily influenced by the inherent properties of its lactone structure and the presence of a ketone group. The four-membered oxetane (B1205548) ring, a related cyclic ether, is known for its high reactivity due to ring strain, which facilitates ring-opening reactions. beilstein-journals.orgnih.gov While the six-membered oxooxane ring is more stable than a four-membered ring, the presence of sp2-hybridized carbonyl carbons introduces angle strain and electronic effects that enhance its reactivity compared to a simple tetrahydropyran (B127337) ring. youtube.com

The lactone is a central feature of the oxooxane ring's reactivity. Like other cyclic esters, it can undergo nucleophilic acyl substitution, leading to the cleavage of the ring.

Ring-Opening Reactions: Lactone ring-opening is a common transformation, typically initiated by nucleophiles under acidic or basic conditions. google.commagtech.com.cnresearchgate.net

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521), leads to saponification. The hydroxide ion attacks the ester carbonyl, cleaving the ring to form the sodium salt of the corresponding 5-hydroxy-3-carboxy-adipic acid derivative. Subsequent acidification will yield the free hydroxy-diacid.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the lactone can be hydrolyzed to the equilibrium mixture of the lactone and the open-chain hydroxy acid. The reaction is reversible, and driving it to completion often requires a large excess of water. masterorganicchemistry.comlibretexts.org

Aminolysis: Reaction with amines can open the lactone ring to form amides. google.com This process can be facilitated by catalysts such as 2-hydroxypyridine. google.com For instance, reacting this compound with an amine (R-NH₂) would yield a 5-hydroxy-N-substituted-amide derivative.

| Reaction Type | Reagents | Product Type |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | 5-hydroxy-3-carboxy-adipic acid salt |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 5-hydroxy-3-carboxy-adipic acid derivative |

| Aminolysis | R-NH₂, catalyst | 5-hydroxy-amide derivative |

Ring-Closing Reactions: The reverse of ring-opening, lactone ring formation, is typically achieved through intramolecular esterification of a suitable hydroxy-carboxylic acid. youtube.comyoutube.com This process, often referred to as lactonization, is generally favored for the formation of five- and six-membered rings like the oxooxane system. youtube.com The reaction is usually catalyzed by an acid, which protonates the carboxylic acid's carbonyl group, making it more electrophilic and susceptible to attack by the hydroxyl group on the same chain. masterorganicchemistry.comyoutube.com

The ketone at the C5 position is an additional site of reactivity. It undergoes the typical reactions of acyclic ketones, although its reactivity can be influenced by the cyclic structure.

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, converting the 5-oxo group to a 5-hydroxy group, resulting in Methyl 5-hydroxyoxane-3-carboxylate.

Nucleophilic Addition: The ketone carbonyl is electrophilic and can be attacked by nucleophiles like Grignard reagents or organolithium compounds. youtube.com This would result in the formation of a tertiary alcohol at the C5 position and the introduction of a new alkyl or aryl group.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction. Using a phosphorus ylide (Ph₃P=CR₂), the carbonyl oxygen is replaced with a carbon group (=CR₂), yielding a 5-alkylideneoxane derivative.

| Reaction Type | Reagents | Functional Group Transformation |

| Reduction | NaBH₄, MeOH | Ketone → Secondary Alcohol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone → Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ | Ketone → Alkene |

The methyl ester at the C3 position can be transformed independently of the lactone and ketone, although harsh conditions might affect the other functionalities.

Hydrolysis: Similar to the lactone, the methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, leading to 5-oxooxane-3-carboxylic acid. Selective hydrolysis might be challenging due to the presence of the lactone.

Transesterification: Heating the methyl ester with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group (e.g., ethyl, benzyl). nih.gov This equilibrium-driven reaction often requires using the new alcohol as the solvent. masterorganicchemistry.comlibretexts.org

Amidation: The ester can be converted directly to an amide by heating it with an amine. This reaction is generally slower than the aminolysis of the more reactive lactone.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. However, LiAlH₄ would also reduce the ketone and the lactone, leading to a diol product.

| Reaction Type | Reagents | Functional Group Transformation |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Methyl Ester → Carboxylic Acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Methyl Ester → R-Ester |

| Amidation | R-NH₂, heat | Methyl Ester → Amide |

| Reduction | LiAlH₄ | Methyl Ester → Primary Alcohol |

Stereochemical Aspects of Reactions

The stereochemistry of this compound is a crucial aspect of its synthetic utility. The carbon at the C3 position is a stereocenter, meaning the molecule is chiral. Reactions can be designed to control the formation of new stereocenters relative to this existing one.

Many reactions involving this compound can be performed with a high degree of stereoselectivity.

Diastereoselective Reduction: The reduction of the C5-ketone is a prime example of a diastereoselective reaction. The approach of the hydride reagent (e.g., from NaBH₄) can be sterically hindered by the substituent at C3. This facial selectivity leads to the preferential formation of one diastereomer of the resulting 5-hydroxy product over the other. The cis or trans relationship between the C3-ester and the newly formed C5-hydroxyl group is determined by the direction of the hydride attack.

Enantioselective Reactions: In cases where a racemic mixture of the starting material is used, enantioselective reactions can be employed to form a specific enantiomer of the product. This is often achieved using chiral catalysts or reagents. For instance, enantioselective cycloaddition reactions are a known method for creating chiral heterocyclic systems. nih.gov While specific studies on this compound are not prevalent, the principles of using chiral Lewis acids or organocatalysts to control the stereochemical outcome of additions or reductions are broadly applicable. nih.govorganic-chemistry.org

The existing stereocenter at C3 can be used to direct the stereochemistry of subsequent transformations in a multi-step synthesis, a concept known as substrate control. researchgate.net

For example, if the lactone ring is opened, the resulting acyclic chain retains the stereochemical information from the C3 position. This chiral intermediate can then be used to build more complex structures. Any new stereocenters created during subsequent reactions can be influenced by the original C3 stereocenter, leading to a specific diastereomer of the final product. This strategy is fundamental in the total synthesis of complex natural products where precise control over multiple stereocenters is required. researchgate.net By carefully choosing reagents and reaction conditions, chemists can exploit the inherent chirality of the starting material to construct stereochemically defined molecules.

Reaction Mechanisms and Pathways

Investigation of Reaction Intermediates

The chemical transformations of this compound are expected to proceed through several key reactive intermediates. The nature of these intermediates is dictated by the reaction conditions and the reagents employed.

Enolates: The presence of a β-keto ester functionality makes the α-carbon (the carbon atom between the ketone and the ester carbonyl groups) acidic. In the presence of a suitable base, this proton can be abstracted to form a resonance-stabilized enolate intermediate. This enolate is a powerful nucleophile and is central to many of the reactions of β-keto esters. The formation of the enolate is a reversible process, and its concentration at equilibrium depends on the strength of the base used.

Ketene (B1206846) Acetals: In some reactions, particularly those involving O-alkylation, the formation of a ketene acetal (B89532) intermediate can be hypothesized. For instance, in a reaction involving intramolecular C-C bond formation, if O-alkylation occurs instead of the desired C-alkylation, a ketene acetal may be formed which can subsequently be hydrolyzed to other products. researchgate.net

Palladium Enolates: In transition metal-catalyzed reactions, particularly those involving palladium, the formation of palladium enolates as intermediates is a well-established phenomenon for allyl β-keto carboxylates. These intermediates are generated after oxidative addition of the palladium catalyst and subsequent decarboxylation. While not directly studied for this compound, similar reactivity could be anticipated in palladium-catalyzed allylic alkylations of this substrate.

Radical Intermediates: Under certain conditions, such as photolysis or in the presence of radical initiators, reactions may proceed through radical intermediates. However, for most of the typical transformations of β-keto esters and cyclic ethers, heterolytic pathways involving ionic intermediates are more common.

A summary of potential reaction intermediates in the transformations of this compound is presented in Table 1.

| Intermediate Type | Formation Conditions | Role in Reaction |

| Enolate | Presence of a base | Nucleophile in alkylation, acylation, and condensation reactions |

| Ketene Acetal | O-alkylation conditions | Can lead to side products upon hydrolysis |

| Palladium Enolate | Palladium-catalyzed reactions | Key intermediate in allylic alkylation and related transformations |

| Radical Species | Photochemical or radical-initiated reactions | Involved in radical-based functionalization |

Table 1: Potential Reaction Intermediates

Kinetic and Thermodynamic Considerations

The course of a chemical reaction, whether it is thermodynamically or kinetically controlled, is determined by the relative energies of the transition states and the products.

Kinetic Control: Reactions under kinetic control yield the product that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically irreversible and are often carried out at low temperatures to prevent the system from reaching thermodynamic equilibrium. For this compound, kinetically controlled reactions would likely involve the more accessible reactive sites, such as the deprotonation of the α-carbon to form the enolate.

Thermodynamic Control: Reactions under thermodynamic control lead to the most stable product, which corresponds to the lowest energy state of the system. These reactions are typically reversible and are often conducted at higher temperatures to allow the system to equilibrate and favor the formation of the most stable product. In the context of reactions involving this compound, the formation of a six-membered ring is generally thermodynamically favored over smaller or larger rings in cyclization reactions.

Computational studies on related β-keto esters have been used to predict their reactivity and the stability of various isomers. mdpi.com For instance, density functional theory (DFT) calculations can provide insights into the relative energies of different conformations and the activation barriers for various reaction pathways. Such studies on this compound could elucidate the thermodynamic favorability of different potential products and the kinetic barriers to their formation.

A general overview of the factors influencing the kinetic and thermodynamic control in reactions of this compound is provided in Table 2.

| Factor | Kinetic Consideration | Thermodynamic Consideration |

| Temperature | Low temperatures favor the kinetically controlled product. | High temperatures favor the thermodynamically controlled product. |

| Reaction Time | Shorter reaction times may yield the kinetic product. | Longer reaction times allow for equilibration to the thermodynamic product. |

| Base Strength | The choice of base can influence the rate of enolate formation. | The final product distribution may be independent of the base if the reaction is reversible. |

| Product Stability | The product with the lowest activation energy for its formation is favored. | The most stable product (lowest in energy) is favored. |

| Ring Strain | The formation of transition states with lower ring strain is kinetically preferred. | The formation of products with minimal ring strain is thermodynamically favored. |

Table 2: Kinetic vs. Thermodynamic Control Factors

Spectroscopic and Structural Elucidation Studies of Methyl 5 Oxooxane 3 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

For a compound like Methyl 5-oxooxane-3-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxooxane ring and the methyl ester group. The chemical shifts and coupling patterns of the ring protons would be crucial in determining their relative positions and stereochemistry. Protons adjacent to the oxygen atom and the carbonyl group would exhibit characteristic downfield shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon of the ketone and the ester would resonate at significantly downfield chemical shifts, typically in the range of 160-220 ppm. The carbons of the oxooxane ring would appear at varying shifts depending on their proximity to the oxygen atom and the carbonyl group.

Two-Dimensional NMR Techniques (COSY, HETCOR)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) would be indispensable for the unambiguous assignment of ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the oxooxane ring. A HETCOR (or its more modern equivalents like HSQC and HMBC) spectrum would establish the direct one-bond and long-range correlations between proton and carbon atoms, respectively, which is vital for assembling the complete molecular structure.

Advanced NMR Methodologies for Complex Structures

For more complex derivatives of this compound, advanced NMR methodologies such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the through-space proximity of protons, offering insights into the molecule's three-dimensional structure and stereochemistry.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. A sharp, strong peak around 1735-1750 cm⁻¹ would be indicative of the ester carbonyl stretching vibration, while another strong band around 1715 cm⁻¹ would correspond to the ketone carbonyl stretch. The C-O stretching of the ether linkage within the oxooxane ring would likely appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group from the ester, decarbonylation, and various ring-opening fragmentations, providing valuable structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For compounds like this compound and its derivatives, the presence of chromophores, such as the carbonyl group (C=O) and any conjugated systems, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic absorption spectra of these compounds are typically recorded in a suitable solvent, such as methanol (B129727) or chloroform. The carbonyl group in the oxooxane ring is expected to exhibit a weak n→π* transition at a longer wavelength (λmax) and a more intense π→π* transition at a shorter wavelength. The exact position and intensity of these absorptions can be influenced by the solvent polarity and the presence of other functional groups within the molecule.

For instance, in a study of related heterocyclic systems, the introduction of aromatic substituents can lead to a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. While specific UV-Vis data for this compound is not extensively reported in the literature, data from analogous structures provide insight into the expected spectral characteristics. For example, the UV-visible absorption spectra of some thiophene (B33073) dyes containing a methyl ester group have been studied in various solvents, showing how the absorption maximum can shift depending on the solvent's polarity. mdpi.com

Table 1: Representative UV-Vis Absorption Data for a Derivative Compound in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) |

| Methanol | 486 - 502 |

| Chloroform | 502 - 512 |

| DMF | 626 - 654 |

| Note: Data is illustrative and based on a related thiophene dye derivative to demonstrate solvent effects. mdpi.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence for the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal the conformation of the oxooxane ring, which may adopt conformations such as a chair, boat, or twist-boat. The orientation of the methyl carboxylate substituent can also be precisely determined.

In a relevant study on a 4H-pyran derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, X-ray crystallography confirmed its monoclinic crystal system and provided detailed information on the near-planar conformation of the pyran ring. researchgate.net The study also elucidated the dihedral angles between the pyran and phenyl rings and described the hydrogen bonding interactions that stabilize the crystal structure. researchgate.net Such detailed structural insights are crucial for understanding the molecule's physical and chemical properties.

Table 2: Illustrative Crystallographic Data for a Related 4H-Pyran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.3069(8) |

| b (Å) | 9.7023(7) |

| c (Å) | 24.812(2) |

| β (°) | 94.862(6) |

| Volume (ų) | 2948.1(4) |

| Z | 8 |

| Note: This data is for methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate and serves as an example of crystallographic parameters. researchgate.net |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the purity and elemental makeup of their samples.

The procedure involves the combustion of a small, accurately weighed amount of the compound, followed by the quantitative determination of the resulting combustion products (e.g., CO2, H2O, N2). The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical vs. Found Elemental Analysis for a Hypothetical Pure Sample of a Derivative

| Element | Theoretical % | Found % |

| Carbon (C) | 58.05 | 58.32 |

| Hydrogen (H) | 4.87 | 4.79 |

| Nitrogen (N) | 11.28 | 11.48 |

| Note: The data presented is for a representative arylaminoisoxazole derivative to illustrate the application of elemental analysis. researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 5-oxooxane-3-carboxylate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be essential to determine its optimized molecular geometry. These calculations would yield key energetic data, such as the heat of formation and total electronic energy, providing a foundational understanding of the molecule's stability. Bond lengths, bond angles, and dihedral angles derived from these computations would offer a precise three-dimensional picture of its structure.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

| Total Energy (Hartree) | Data not available |

| Heat of Formation (kcal/mol) | Data not available |

| C=O (keto) bond length (Å) | Data not available |

| C=O (ester) bond length (Å) | Data not available |

| C-O (ether) bond length (Å) | Data not available |

| O-C-C bond angle (°) | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. For this compound, the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. For this compound, the MESP surface would likely show negative potential (typically colored red) around the oxygen atoms of the keto and carboxylate groups, indicating their role as sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Dynamics

The cyclic and flexible nature of the oxane ring in this compound suggests the existence of multiple conformers, such as chair and boat forms. A thorough conformational analysis, potentially using computational methods to scan the potential energy surface, would be necessary to identify the most stable conformer(s). This analysis would involve rotating key dihedral angles and calculating the relative energies of the resulting structures. Understanding the conformational preferences is critical, as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. Molecular dynamics simulations could further provide insight into the conformational flexibility and behavior of the molecule over time.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which are invaluable for interpreting experimental results. For this compound, theoretical calculations could generate predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. The calculated vibrational frequencies from an IR spectrum simulation would correspond to the stretching and bending modes of the functional groups, such as the C=O and C-O bonds. Predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and assignment of experimental NMR data.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks |

| IR (cm⁻¹) | C=O (keto), C=O (ester), C-O-C stretches - Frequencies not available |

| ¹H NMR (ppm) | Chemical shifts for methoxy (B1213986) and ring protons - Values not available |

| ¹³C NMR (ppm) | Chemical shifts for carbonyl, ether, and ring carbons - Values not available |

Reaction Pathway Modeling and Transition State Analysis

Investigating the potential chemical reactions of this compound would involve modeling reaction pathways and locating transition states. For instance, the hydrolysis of the ester group or reactions involving the ketone could be computationally explored. By calculating the activation energies and reaction enthalpies, researchers could predict the feasibility and kinetics of various transformations. This type of analysis is fundamental for understanding the chemical behavior of the compound and for designing synthetic routes.

Molecular Mechanics Calculations in Stereochemical Studies

The stereochemical and conformational properties of cyclic compounds are fundamental to understanding their reactivity and biological activity. For substituted tetrahydropyranones, such as this compound, molecular mechanics calculations serve as a powerful tool to predict the most stable conformations and the energy barriers between them. These computational methods allow for a detailed examination of the conformational landscape, providing insights into the preferred spatial arrangements of the substituents on the oxane ring.

Research in the field has established that the tetrahydropyran-4-one ring, the core structure of this compound, predominantly adopts a chair conformation. However, the presence of substituents can influence the stability of various conformers, including chair, boat, and twist-boat forms. Molecular mechanics calculations, particularly using force fields like MM2, have been employed to quantify the energetic differences between these conformations.

A foundational study on the conformational analysis of 4-tetrahydropyranones provides valuable data that can be extrapolated to understand the stereochemistry of this compound. acs.org In this study, the relative energies of different conformers of the parent 4-tetrahydropyranone and its methylated derivatives were calculated, highlighting the energetic penalties associated with axial and equatorial substituent placements.

Based on general principles of conformational analysis and data from related systems, the methoxycarbonyl group at the 3-position is expected to have a strong preference for the equatorial position to minimize steric interactions. Molecular mechanics calculations can provide a quantitative measure of this preference. The following table, adapted from foundational studies on substituted 4-tetrahydropyranones, illustrates the typical energy differences calculated for various conformers. While this data is for the parent ring and its simple alkyl derivatives, it provides a solid basis for understanding the forces at play in more complex derivatives like this compound.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Boat | 3.5 - 4.0 |

| Twist-Boat | 3.0 - 3.5 |

These calculations demonstrate the significant energy cost of deviating from the stable chair conformation. acs.org When considering a substituent at the 3-position, such as the methoxycarbonyl group in this compound, the energy difference between the equatorial and axial orientations is a critical factor. The axial conformer would experience significant 1,3-diaxial interactions, making it considerably less stable. Molecular mechanics calculations would quantify this energy difference, which is expected to be substantial, thereby confirming the strong preference for the equatorial conformer.

Further detailed molecular mechanics studies on this compound itself would involve systematically rotating the flexible bonds and calculating the potential energy at each step to map out the entire conformational space. This would not only confirm the preference for the chair conformation with an equatorial methoxycarbonyl group but also identify the most stable rotamers of the ester group.

Advanced Synthetic Applications and Derivatives of Methyl 5 Oxooxane 3 Carboxylate

Role as Chiral Synthons in Complex Molecule Synthesis

The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in a vast array of biologically active natural products. researchgate.net Consequently, the development of methods for the stereoselective synthesis of highly functionalized THPs is a significant focus in organic synthesis. Methyl 5-oxooxane-3-carboxylate possesses a chiral center at the C3 position, and the carbonyl group at C5 allows for diastereoselective modifications, making it a potential chiral synthon.

Although specific examples detailing the use of enantiomerically pure this compound as a chiral synthon are not extensively documented, the general strategy of using chiral tetrahydropyran building blocks is well-established. For instance, chiral THP fragments have been instrumental in the synthesis of complex molecules like the HCV NS5A inhibitor BMS-986097. pharmablock.com The synthesis of such fragments often involves asymmetric reactions to install the desired stereochemistry, which can then be carried through subsequent transformations. pharmablock.com

The ketone functionality in this compound can be stereoselectively reduced to the corresponding alcohol. The resulting diastereomers can then be separated and used in the synthesis of specific stereoisomers of more complex targets. This approach is common in natural product synthesis where precise control of stereochemistry is crucial. nih.gov The synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles through intramolecular dipolar cycloaddition on chiral perhydro-1,3-benzoxazines is another example of how chiral heterocyclic scaffolds can be used to build complex molecular frameworks. nih.gov

Building Block Potential in Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its ability to be readily converted into more complex structures. This compound is a valuable building block due to the presence of two distinct and reactive functional groups: a ketone and a methyl ester. These groups can be manipulated selectively or sequentially to build elaborate molecular architectures.

The tetrahydropyran-one moiety is found in numerous bioactive natural products, and its synthesis has garnered significant interest. researchgate.net The use of tetrahydropyran derivatives as building blocks is widespread in drug discovery. pharmablock.com For example, tetrahydropentalene-based building blocks have been synthesized from tetrahydropentalene-2,5-dione for medicinal chemistry applications. semanticscholar.org

The reactivity of the ketone and ester groups in this compound allows for a variety of transformations. The ketone can undergo nucleophilic addition, reduction, or be used to form spirocycles. mdpi.comnih.gov The ester can be hydrolyzed, transesterified, or converted into an amide. This dual functionality makes it a versatile starting point for the synthesis of a wide range of derivatives, including those with potential biological activity. nih.gov

Material Science Applications of Oxooxane Carboxylates (excluding polymeric properties unless as a synthetic strategy)

While the primary focus of research on tetrahydropyran derivatives has been in medicinal chemistry and natural product synthesis, the unique properties of these heterocyclic systems suggest potential applications in material science. researchgate.netpharmablock.comnih.gov The rigid conformation of the tetrahydropyran ring and the presence of the polar oxygen atom can impart specific properties to materials incorporating this scaffold. wikipedia.org

Pyran derivatives, in general, have been investigated for a variety of applications, including as agrochemicals and in the development of new materials. nih.gov For example, certain pyran-based compounds have been explored for their use in electronic devices. Although specific studies on the material science applications of this compound are not prevalent, the functionalities present in the molecule offer several handles for incorporation into larger systems.

Future Research Trajectories

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing Methyl 5-oxooxane-3-carboxylate is geared towards greener and more efficient methods. Research is anticipated to move beyond traditional synthetic pathways, which often involve harsh conditions and multiple steps, towards more sustainable alternatives.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to pyran derivatives. benthamdirect.comnih.gov Future work will likely focus on designing MCRs that can construct the this compound scaffold with high atom economy.

Nanocatalysis: The use of nanocatalysts, such as iron oxide magnetic nanoparticles (Fe3O4-MNPs), has shown promise in the synthesis of pyran derivatives. benthamdirect.com These catalysts offer advantages like easy separation, reusability, and improved product yields, making them a cornerstone of green chemistry. benthamdirect.comnih.gov

Biocatalysis: Employing enzymes to catalyze the formation of the tetrahydropyran (B127337) ring presents a highly selective and environmentally benign synthetic strategy. vapourtec.com

Alternative Solvents: A shift towards using water or other green solvents in reactions like the Prins cyclization can make the synthesis more cost-effective and environmentally friendly. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Tetrahydropyran Derivatives

| Methodology | Advantages | Potential for Sustainability | Key Research Focus |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | High | Design of novel MCRs for specific oxooxane targets. |

| Nanocatalysis | Reusability, high yields, easy separation | High | Development of more active and selective nanocatalysts. benthamdirect.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Moderate to High | Optimization of reaction conditions for complex scaffolds. researchgate.net |

| Flow Chemistry | Scalability, safety, precise control | High | Integration with other technologies for automated synthesis. acs.org |

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of cyclic ethers is well-understood, the specific interplay of the ketone and ester functional groups in this compound offers fertile ground for investigation. openstax.orgfiveable.me Generally, six-membered cyclic ethers are stable but can be cleaved by strong acids. openstax.orglibretexts.orgyoutube.com

Future research could explore:

Ring-Opening Reactions: Investigating novel ring-opening reactions under various catalytic conditions to generate unique linear structures that are not easily accessible through other means.

Functional Group Interconversions: Studying the selective transformation of the ketone and ester groups in the presence of the tetrahydropyran ring to create a diverse library of derivatives.

Reactions at the α-Carbon: Exploring the reactivity of the carbon atoms adjacent to the ring oxygen and the carbonyl group, which could lead to new functionalization strategies.

Advanced Stereoselective Synthesis Methodologies

The biological activity of molecules often depends on their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance. Significant efforts have been made in the asymmetric synthesis of tetrahydropyran derivatives, and these can be expanded upon. acs.orgnih.gov

Future directions in this area include:

Catalytic Asymmetric Prins Cyclization: Developing more efficient and selective chiral catalysts for the Prins reaction, a powerful tool for constructing functionalized tetrahydropyrans. organic-chemistry.orgbohrium.com

Organocatalysis: Utilizing small organic molecules as catalysts to induce stereoselectivity, offering a metal-free alternative for asymmetric synthesis.

Palladium-Catalyzed Asymmetric Synthesis: Expanding the scope of palladium-catalyzed reactions, such as the oxidative Heck redox-relay strategy, to generate specific stereoisomers of C-aryl-containing tetrahydropyrans. acs.orgacs.org

Chiral Reagents and Auxiliaries: Employing chiral reagents and auxiliaries to guide the stereochemical outcome of the reaction is a classic yet effective strategy that can be further refined. youtube.com

Computational Design and Prediction of Novel Oxooxane-based Scaffolds

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. In silico methods can be used to design novel scaffolds based on the this compound core. researchgate.netdovepress.comresearchgate.net

Key research trajectories involve:

Scaffold Hopping: Using computational algorithms to replace the core oxooxane structure with other chemical motifs to discover new compounds with potentially improved properties. researchgate.net

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed molecules to identify candidates with favorable drug-like profiles early in the discovery process. dovepress.comnih.gov

Structure-Based Design: If a biological target for oxooxane derivatives is identified, computational docking and molecular dynamics simulations can be used to design molecules with high binding affinity and selectivity. sciencescholar.us This approach allows for the rational design of potent and specific inhibitors or modulators. rsc.org

Table 2: Computational Approaches in Oxooxane Scaffold Development

| Computational Method | Application | Desired Outcome |

| Scaffold Hopping | Generation of novel core structures. researchgate.net | Discovery of new, patentable chemical entities. researchgate.net |

| ADME/Tox Prediction | In silico screening of pharmacokinetic and toxicity profiles. dovepress.com | Early identification of drug-like candidates. nih.govzsmu.edu.ua |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | Rational design of potent biological modulators. sciencescholar.us |

| QSAR | Correlating chemical structure with biological activity. | Prediction of activity for untested compounds. researchgate.net |

Integration with Emerging Chemical Technologies

The synthesis and study of this compound can be significantly enhanced by adopting emerging chemical technologies. These technologies offer improvements in efficiency, safety, and scalability.

Future integration will likely include:

Flow Chemistry: Transitioning synthetic steps from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, improved safety when handling reactive intermediates, and easier scalability. acs.orgnih.govresearchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields for the synthesis of pyranone-based compounds. researchgate.net

Automated Synthesis Platforms: Combining flow chemistry with robotics and real-time analysis can enable the high-throughput synthesis and screening of a large number of oxooxane derivatives.

Novel Catalytic Systems: Exploring unconventional catalysts, such as gallium-based liquid metals, could unlock new reactivity and efficiency in the synthesis of heterocyclic compounds. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.